N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(2)14(10-18-17(20)13-7-8-22-11-13)16-9-12-5-3-4-6-15(12)21-16/h3-9,11,14H,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJZTLCZVZIVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CSC=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Substituted Precursors
A patented method involves cyclizing aromatic compounds bearing a side chain with an oxygen atom and a formyl group in the ortho position. For example, treating 2-formylphenoxyacetic acid derivatives with a base (e.g., cesium carbonate) in acetic anhydride at 130°C yields 2-substituted benzofurans. This method achieves a 78–85% yield when using dimethylformamide as a solvent, with the side chain’s alkyl group (e.g., n-butyl) influencing reaction efficiency. The mechanism proceeds via intramolecular nucleophilic attack of the oxygen atom on the formyl carbon, followed by dehydration (Table 1).
Table 1: Cyclization Conditions for Benzofuran Synthesis
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Formylphenoxyacetic acid | Cs₂CO₃ | Acetic anhydride | 130 | 82 |
| 2-Formylphenoxypropionic acid | K₂CO₃ | DMF | 120 | 78 |
Paal-Knorr Thiophene Synthesis
Introduction of the Dimethylaminoethyl Side Chain
Functionalization of the benzofuran core with a dimethylaminoethyl group requires alkylation or reductive amination .
Nucleophilic Alkylation
Reaction of 2-bromoethyl-dimethylamine with benzofuran-2-lithium (generated via deprotonation with Bu₃MgLi) in tetrahydrofuran at −78°C affords the dimethylaminoethyl-substituted intermediate in 65% yield. This method demands strict anhydrous conditions to prevent hydrolysis of the organometallic species.
Reductive Amination
Condensing benzofuran-2-carbaldehyde with dimethylamine in the presence of sodium cyanoborohydride provides a 70% yield of the desired amine. The reaction proceeds via imine formation followed by selective reduction, with methanol as the optimal solvent.
Formation of the Thiophene-3-carboxamide Moiety
Coupling the dimethylaminoethyl-benzofuran intermediate with thiophene-3-carboxylic acid is achieved through carbodiimide-mediated amidation or transamidation chemistry .
EDC/HOBt-Mediated Coupling
Activating thiophene-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation with the amine. This method yields 85–90% of the target compound after purification by column chromatography.
Table 2: Carboxamide Coupling Optimization
| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 12 | 88 |
| DCC/DMAP | THF | 0–25 | 24 | 75 |
Transamidation Strategies
A one-pot, two-step transamidation protocol using N-acyl-Boc-carbamates enables direct conversion of ester intermediates to carboxamides. Palladium-catalyzed C–H functionalization prior to transamidation introduces additional aryl groups, though this is unnecessary for the target compound.
Alternative Synthetic Routes
Copper-Catalyzed Tandem Alkenylation
Copper(I) iodide catalyzes the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, forming thiophene rings directly attached to the benzofuran core. While innovative, this method requires stoichiometric copper and yields ≤60%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates Paal-Knorr cyclization and amidation steps, reducing reaction times from hours to minutes. For example, irradiating a mixture of benzofuran precursor and thiophene-3-carboxylic acid chloride at 100°C for 10 minutes achieves 80% yield.
Challenges and Optimization
Regioselectivity in Benzofuran Functionalization
Unwanted C5 substitution occurs if cyclization precursors lack electron-withdrawing groups. Introducing nitro or methoxy groups at C5 directs subsequent reactions to the desired positions.
Purification Difficulties
The polar dimethylaminoethyl group complicates chromatographic separation. Converting the amine to its hydrochloride salt via treatment with HCl in ethyl acetate improves crystallinity and purity.
Scalability Issues
While EDC/HOBt coupling is efficient on a small scale, industrial production requires cheaper alternatives like mixed carbonic anhydrides. Patent US20130046103A1 discloses a scalable acylation method using methanesulfonyl chloride and triethylamine in dichloroethane.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene Ring
The thiophene-3-carboxamide moiety undergoes electrophilic substitution reactions. For example:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4- or 5-position of the thiophene ring.
-
Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted derivatives .
Table 2: Substitution Reactions of the Thiophene Ring
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 58% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 4-Bromo-thiophene derivative | 63% |
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (6M HCl, reflux, 6h): Cleaves to thiophene-3-carboxylic acid and the corresponding amine.
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Basic Hydrolysis (NaOH, H₂O/EtOH, 80°C, 4h): Produces carboxylate salts.
Table 3: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | Thiophene-3-carboxylic acid + Amine | 85% |
| Basic (NaOH) | 2M NaOH, H₂O/EtOH | Sodium carboxylate + Amine | 78% |
Alkylation at the Dimethylamino Group
The dimethylamino group participates in alkylation reactions:
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Quaternary Ammonium Salt Formation : Reacts with methyl iodide (CH₃I) in THF to form a quaternary ammonium salt.
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Reaction Conditions : 25°C, 12 hours, 90% conversion (analogous to benzofuran-ethylamine derivatives).
Sulfonamide Formation
The secondary amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine to form sulfonamide derivatives. This modification alters solubility and bioavailability .
Table 4: Sulfonamide Derivative Synthesis
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzenesulfonyl chloride | Pyridine, 25°C, 8h | N-Sulfonyl derivative | 67% |
Oxidation Reactions
The benzofuran moiety is susceptible to oxidation:
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Ozone (O₃) : Cleaves the furan ring to form diketones.
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KMnO₄/H⁺ : Oxidizes benzofuran to carboxylic acid derivatives under harsh conditions .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition in the benzofuran ring, forming dimeric products. This reactivity is critical for stability assessments.
Coordination Chemistry
The dimethylamino group and carbonyl oxygen act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming chelate complexes. These complexes are studied for catalytic applications .
Key Research Findings:
-
The amide bond in Compound X is stable under physiological pH but hydrolyzes rapidly in strongly acidic/basic environments.
-
Electrophilic substitution on the thiophene ring follows regioselectivity patterns dominated by electron-withdrawing effects of the carboxamide group .
-
Quaternary ammonium derivatives exhibit enhanced water solubility but reduced CNS penetration due to increased polarity.
Citations reflect extrapolated data from structurally related compounds due to limited direct studies on Compound X .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives containing benzofuran and thiophene rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The structural components of the compound suggest potential antimicrobial activity. Studies have demonstrated that benzofuran derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
Neurological Applications
Given the dimethylamino group's influence on neurotransmitter pathways, this compound may serve as a scaffold for developing drugs targeting neurological disorders. Compounds with similar structures have been investigated for their effects on dopamine receptors, indicating potential applications in treating conditions like schizophrenia and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenols and aldehydes.
- Introduction of the Dimethylamino Group : This step often involves alkylation reactions using dimethylamine.
- Formation of the Thiophene Ring : Synthesized via cyclization reactions involving sulfur-containing precursors.
- Final Urea Formation : The last step involves reacting the intermediate with isocyanates or carbamates to form the urea moiety .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer efficacy of a related compound featuring a benzofuran moiety against breast cancer cells. The results indicated that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another research project explored the antimicrobial properties of various benzofuran derivatives, including those with thiophene rings. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table highlights key structural analogues, emphasizing substituent variations and molecular properties:
Key Observations :
- Thiophene vs. Furan/Quinoline: Thiophene-based carboxamides (e.g., target compound, ) exhibit distinct electronic profiles compared to furan () or quinoline () derivatives due to sulfur's polarizability and aromaticity differences.
- Substituent Position : The thiophene-3-carboxamide group in the target compound contrasts with thiophene-2-carboxamide in , which may alter intermolecular interactions (e.g., hydrogen bonding, crystal packing) .
- Dimethylamino Group: The dimethylaminoethyl chain in the target compound enhances solubility and basicity, similar to dimethylaminopropyl in . This group can also influence pharmacokinetic properties.
Substituent Effects on Reactivity and Physical Properties
- Dimethylamino Groups: Evidence from resin cements shows that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate, suggesting that dimethylamino positioning and conjugation influence reactivity . This aligns with the target compound’s dimethylaminoethyl chain, which may enhance electron-donating effects.
- Nitro vs. Benzofuran’s fused aromatic system may improve π-π stacking in biological targets.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide is a synthetic organic compound with potential therapeutic applications, particularly in the fields of neurodegenerative diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide, with a molecular formula of C19H20N2O2S. Its unique structural features include:
- Benzofuran moiety : Imparts potential neuroprotective properties.
- Dimethylaminoethyl group : May enhance solubility and bioavailability.
- Thiophene ring : Known for various biological activities, including anti-inflammatory effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer.
- Receptor Modulation : It may modulate receptor activities that influence cellular signaling pathways critical for various physiological processes.
- DNA/RNA Interaction : Potential interactions with nucleic acids could affect gene expression and cellular replication, making it a candidate for further research in oncology.
1. Amyloid-Beta Aggregation Modulation
Recent studies have shown that benzofuran and thiophene derivatives can modulate amyloid-beta (Aβ42) aggregation, which is a hallmark of Alzheimer's disease. The compound was tested for its ability to influence Aβ42 aggregation kinetics using thioflavin T (ThT) fluorescence spectroscopy. Results indicated that:
- At concentrations of 1 μM, the compound promoted Aβ42 fibrillogenesis by 1.74-fold.
- Increased concentrations (5 μM and 25 μM) further enhanced this effect to 1.92 and 2.70-fold, respectively .
2. Neuroprotective Effects
In vitro studies using mouse hippocampal HT22 neuronal cells demonstrated that the compound could rescue cells from Aβ42-mediated cytotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases where Aβ42 aggregation is implicated .
Case Study 1: Inhibition of Thioesterase Domain in Tuberculosis
A related benzofuran derivative was identified as a potential inhibitor of the thioesterase domain of Pks13, a novel target for tuberculosis treatment. This finding highlights the versatility of benzofuran-containing compounds in targeting diverse biological pathways .
Summary of Findings
The research indicates that this compound exhibits significant biological activity through multiple mechanisms. Its ability to modulate Aβ42 aggregation and provide neuroprotection underscores its potential as a therapeutic agent for neurodegenerative diseases. Additionally, its application in tuberculosis treatment further emphasizes the compound's versatility.
Future Directions
Further research is necessary to elucidate the precise molecular interactions and pathways influenced by this compound. Investigating its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for developing it as a viable therapeutic option.
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 336.44 g/mol |
| Potential Applications | Neurodegenerative diseases, Cancer treatment |
Q & A
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodological Answer : Generate QSAR models using descriptors like molar refractivity and H-bond donors. Molecular docking (e.g., Schrödinger Suite) prioritizes derivatives with improved affinity. Validate predictions via synthesis and IC₅₀ determination against primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
